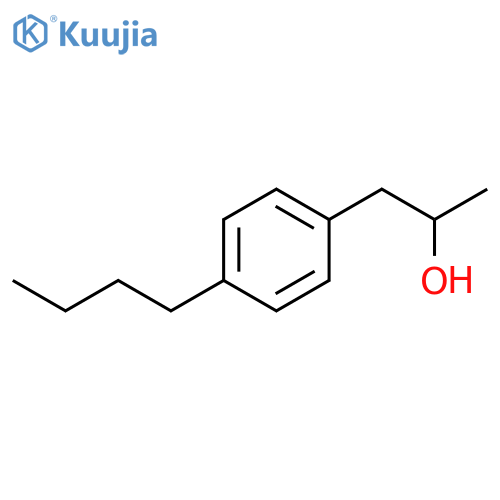Cas no 1824271-17-1 (Benzeneethanol, 4-butyl-α-methyl-)

Benzeneethanol, 4-butyl-α-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzeneethanol, 4-butyl-α-methyl-
-
- MDL: MFCD28134252
- インチ: 1S/C13H20O/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9,11,14H,3-5,10H2,1-2H3
- InChIKey: HVKLDJVTBSMNHV-UHFFFAOYSA-N
- SMILES: C1(CC(C)O)=CC=C(CCCC)C=C1
じっけんとくせい
- 密度みつど: 0.949±0.06 g/cm3(Predicted)
- Boiling Point: 249.2±8.0 °C(Predicted)
- 酸度系数(pKa): 14.99±0.20(Predicted)
Benzeneethanol, 4-butyl-α-methyl- Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB433900-1g |
1-(4-n-Butylphenyl)-2-propanol |
1824271-17-1 | 1g |
€602.60 | 2023-09-04 | ||
| abcr | AB433900-1 g |
1-(4-n-Butylphenyl)-2-propanol |
1824271-17-1 | 1g |
€602.60 | 2023-03-11 |
Benzeneethanol, 4-butyl-α-methyl- 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
Benzeneethanol, 4-butyl-α-methyl-に関する追加情報
Introduction to Benzeneethanol, 4-butyl-α-methyl- (CAS No. 1824271-17-1)
Benzeneethanol, 4-butyl-α-methyl- (CAS No. 1824271-17-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in the development of novel therapeutic agents and advanced chemical synthesis methodologies. The presence of both a benzene ring and an ethanol moiety, along with specific substituents such as a 4-butyl group and an α-methyl group, endows this compound with distinct reactivity and functionality that make it valuable for various applications.
The chemical structure of Benzeneethanol, 4-butyl-α-methyl- (CAS No. 1824271-17-1) consists of a benzene ring substituted at the 4-position with a butyl group and at the α-position with a methyl group. This arrangement results in a molecule that exhibits both aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis. The compound's molecular formula can be represented as C₁₁H₁₇NO, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
In recent years, the pharmaceutical industry has shown increasing interest in this compound due to its potential applications in drug development. The unique combination of functional groups in Benzeneethanol, 4-butyl-α-methyl-, allows it to serve as a building block for more complex molecules. Researchers have been exploring its utility in synthesizing novel bioactive compounds that exhibit promising pharmacological properties. For instance, derivatives of this compound have been investigated for their potential role in treating various diseases, including neurological disorders and inflammatory conditions.
The synthesis of Benzeneethanol, 4-butyl-α-methyl- (CAS No. 1824271-17-1) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as catalytic hydrogenation, nucleophilic substitution, and cross-coupling reactions are commonly employed to construct the desired molecular framework. The yield and purity of the final product are critical factors that determine its suitability for further applications. Modern analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are utilized to ensure the compound meets stringent quality standards.
One of the most compelling aspects of Benzeneethanol, 4-butyl-α-methyl-, is its role in drug discovery and development. The compound's structural features make it an excellent candidate for designing molecules that can interact with biological targets at the molecular level. For example, researchers have explored its potential as a precursor for developing nonsteroidal anti-inflammatory drugs (NSAIDs) due to its ability to modulate inflammatory pathways. Additionally, its derivatives have been studied for their antimicrobial properties, offering new insights into combating resistant bacterial strains.
The biological activity of Benzeneethanol, 4-butyl-α-methyl-, has been extensively studied in vitro and in vivo settings. Preclinical studies have demonstrated that certain derivatives of this compound exhibit significant therapeutic effects without notable side effects. These findings have prompted further investigation into optimizing synthetic routes to enhance both the efficacy and safety of potential drug candidates derived from this molecule. The toxicological profile of Benzeneethanol, 4-butyl-α-methyl-, has also been evaluated to ensure its feasibility for clinical use.
Advancements in computational chemistry have further accelerated the exploration of Benzeneethanol, 4-butyl-α-methyl-'s applications. Molecular modeling techniques allow researchers to predict the interactions between this compound and biological targets with high accuracy. This approach has not only streamlined the drug discovery process but also provided valuable insights into the mechanisms of action of potential therapeutic agents. By leveraging computational tools alongside traditional experimental methods, scientists can more efficiently develop innovative treatments for various medical conditions.
The industrial significance of Benzeneethanol, 4-butyl-α-methyl-, extends beyond pharmaceutical applications. It serves as a valuable intermediate in the production of specialty chemicals used in fragrances, dyes, and polymers. The compound's unique properties make it suitable for creating high-performance materials with tailored functionalities. As industries continue to demand advanced chemical solutions, the demand for high-purity Benzeneethanol, 4-butyl-α-methyl-, is expected to rise.
In conclusion, Benzeneethanol, 4-butyl-α-methyl- (CAS No. 1824271-17-1) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique chemical structure and functional groups make it an invaluable tool for developing novel therapeutic agents and advanced materials. Ongoing research efforts are focused on optimizing its synthesis and exploring new applications to harness its full potential for societal benefit.
1824271-17-1 (Benzeneethanol, 4-butyl-α-methyl-) Related Products
- 1249758-51-7(2-bromo-1-(cyclohexyloxy)ethylbenzene)
- 606139-20-2(2-Amino-4-fluorobenzylamine Dihydrochloride)
- 2171969-96-1(ethyl 1-(3-hydroxythiolan-3-yl)-2-methylcyclopropane-1-carboxylate)
- 893736-02-2(5-(2-Methylphenyl)-1H-indole-2,3-dione)
- 956930-18-0(ETHYL 3,5-DIMETHYL-1-(PHENYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE)
- 696615-48-2((2S)-2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylphenyl)propanoic acid)
- 320419-91-8(1-(2,4-dichlorobenzyl)-N-(4,6-dimethoxy-2-pyrimidinyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)
- 1784296-74-7(5-(pyrazin-2-yl)-1,2-oxazol-4-amine)
- 2228364-91-6(1-2-(1-ethynylcyclopropyl)ethyl-1H-1,2,4-triazole)
- 1361655-29-9(6-Hydroxy-3-(3,4,5-trichlorophenyl)picolinaldehyde)




